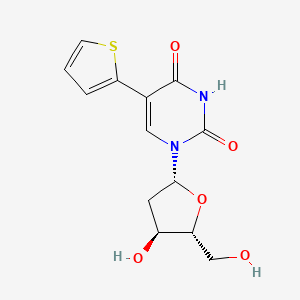
5-(2'-Thienyl)-2'-beta-deoxyuridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2’-Thienyl)-2’-beta-deoxyuridine is a synthetic nucleoside analog that incorporates a thiophene ring into the structure of deoxyuridine. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. The presence of the thiophene ring can enhance the compound’s stability and binding affinity to target molecules.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative of thiophene with a halogenated deoxyuridine under palladium catalysis . The reaction conditions generally include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 5-(2’-Thienyl)-2’-beta-deoxyuridine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
5-(2’-Thienyl)-2’-beta-deoxyuridine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiophene ring or the uridine moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones of the thiophene ring.
Reduction: Reduced forms of the thiophene ring or uridine moiety.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
5-(2’-Thienyl)-2’-beta-deoxyuridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a nucleoside analog in DNA and RNA research.
Medicine: Investigated for its antiviral and anticancer properties. The compound can inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination.
Industry: Potential use in the development of pharmaceuticals and diagnostic tools.
作用機序
The mechanism of action of 5-(2’-Thienyl)-2’-beta-deoxyuridine involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis. The thiophene ring enhances the compound’s binding affinity to enzymes involved in DNA replication, such as DNA polymerases. This can lead to the termination of DNA chain elongation, thereby inhibiting viral replication or cancer cell proliferation .
類似化合物との比較
Similar Compounds
5-Bromo-2’-deoxyuridine: Another nucleoside analog used in antiviral and anticancer research.
5-Iodo-2’-deoxyuridine: Known for its use in the treatment of herpes simplex virus infections.
2-Thiouridine: Contains a sulfur atom in place of oxygen in the uridine structure, used in RNA research.
Uniqueness
5-(2’-Thienyl)-2’-beta-deoxyuridine is unique due to the presence of the thiophene ring, which provides enhanced stability and binding affinity compared to other nucleoside analogs. This makes it a promising candidate for further development in medicinal chemistry .
特性
CAS番号 |
89647-10-9 |
|---|---|
分子式 |
C13H14N2O5S |
分子量 |
310.33 g/mol |
IUPAC名 |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-thiophen-2-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H14N2O5S/c16-6-9-8(17)4-11(20-9)15-5-7(10-2-1-3-21-10)12(18)14-13(15)19/h1-3,5,8-9,11,16-17H,4,6H2,(H,14,18,19)/t8-,9+,11+/m0/s1 |
InChIキー |
PCDQBRGMSMVLDZ-IQJOONFLSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C3=CC=CS3)CO)O |
正規SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=CS3)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


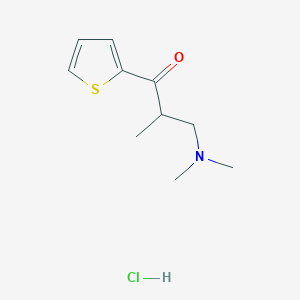


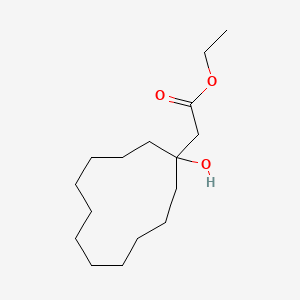

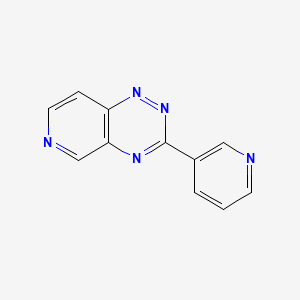
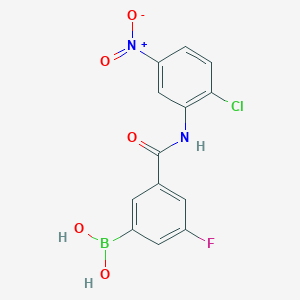

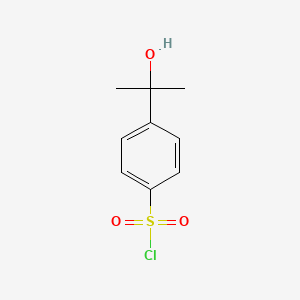
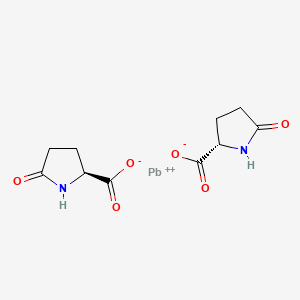
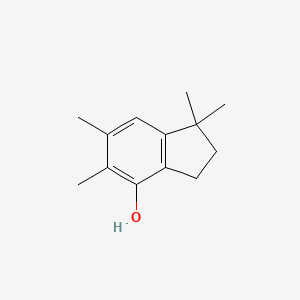
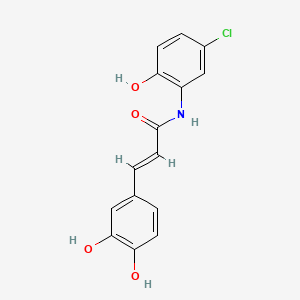
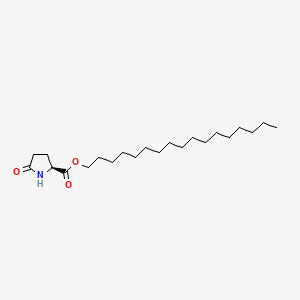
![L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-](/img/structure/B12642148.png)
